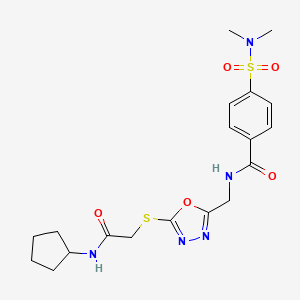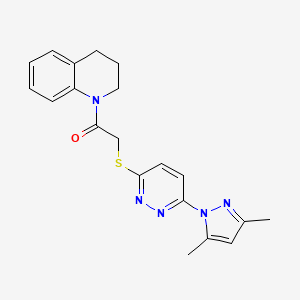![molecular formula C11H13N3O4S B2455255 7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-23-2](/img/structure/B2455255.png)
7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
Synthesis Analysis
The synthesis of similar heterocyclic compounds has been reported in the literature. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . Another example is the synthesis of 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Wissenschaftliche Forschungsanwendungen
Novel Compound Synthesis and Derivatives
7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide serves as a precursor or component in the synthesis of a broad range of heterocyclic compounds. For instance, it has been involved in the preparation of compounds exhibiting anti-inflammatory, analgesic, and COX-2 inhibitory activities, showcasing its role in developing potential therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, its derivatives have been explored for antimicrobial activities, providing a basis for further pharmaceutical research and development (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).
Structural and Conformational Studies
The compound and its derivatives have been subjected to structural and conformational studies to understand their chemical properties better. These investigations have revealed insights into their crystallography, molecular packing, and the effects of substituents on their structural configuration (Nagarajaiah & Begum, 2014). Such studies are crucial for designing compounds with desired chemical and physical properties for various applications.
Potential for Bioactivity and Therapeutic Applications
Research on 7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives has extended to evaluating their potential bioactivity, including antiviral and anticancer properties. These studies highlight the compound's significance in developing new drugs and therapeutic agents, contributing to the advancement of medical treatments and pharmaceutical sciences (Saxena, Coleman, Drach, & Townsend, 1990).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazolopyrimidine derivatives, a class to which this compound belongs, are known to exhibit a broad spectrum of pharmacological activity . They are often used as scaffolds for the design of new medicines, including anticancer drugs .
Mode of Action
Thiazolopyrimidine derivatives are known to interact with biological targets due to their structural similarity to purine . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target .
Biochemical Pathways
Thiazolopyrimidine derivatives are known to disrupt the genetic pathways of cancer cells .
Result of Action
Thiazolopyrimidine derivatives have been demonstrated to exhibit high antitumor, antibacterial, and anti-inflammatory activities .
Action Environment
The synthesis of thiazolopyrimidine derivatives is often carried out under specific conditions, such as ultrasonic irradiation , which may influence the properties of the resulting compounds.
Eigenschaften
IUPAC Name |
7-hydroxy-N-(3-methoxypropyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-18-5-2-3-12-8(15)7-9(16)13-11-14(10(7)17)4-6-19-11/h4,6,16H,2-3,5H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLLLRQTSLTCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cinnamyl-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2455172.png)





![3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2455184.png)
![N1-(2,3-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2455186.png)
![5-(3,4-Difluoro-phenyl)-6-thioxo-1,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2455188.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B2455190.png)

![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2455193.png)
![N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455194.png)
